4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC11056471
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO4S |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H19NO4S/c1-20-14-5-3-13(4-6-14)11-12-17-22(18,19)16-9-7-15(21-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
| Standard InChI Key | OBJJVDWZGCVDCO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₉NO₃S, with a molecular weight of 305.392 g/mol . Its structure comprises a benzenesulfonamide group linked to a 2-(4-methoxyphenyl)ethyl moiety. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 305.109 g/mol |
| Topological Polar Surface Area (TPSA) | 63.78 Ų |
| Partition Coefficient (LogP) | 3.996 |
These properties influence its solubility, stability, and interaction with biological targets .
Synonyms and Registry Information
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IUPAC Name: 4-Methyl-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
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Alternative Names: N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamide
Synthetic Methodologies
General Synthesis Strategy
The compound is synthesized via nucleophilic substitution reactions. A representative route involves reacting 4-methoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF):
Industrial-Scale Optimization
Patent WO2012101648A1 describes a scalable process for analogous benzenesulfonamides, emphasizing chiral purity . Key steps include:
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Acid-Catalyzed Deprotection: Use of hydrobromic acid in glacial acetic acid at 70–75°C for 3 hours.
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Extraction and Purification: Sequential washing with toluene, pH adjustment to 12–14 using NaOH, and recrystallization from acetone/water mixtures .
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Yield and Purity: Typical yields exceed 90%, with HPLC purity >98% and chiral purity >99.8% .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate lipophilicity (LogP = 3.996), favoring membrane permeability but requiring formulation aids for aqueous solubility . Stability studies indicate robustness under acidic conditions but susceptibility to hydrolysis in strongly basic environments.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O stretching) and 1250 cm⁻¹ (C-O of methoxy groups).
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NMR (¹H): Key signals include δ 7.6–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 2.9 ppm (ethylenic CH₂) .
Applications in Drug Development
Intermediate in Chiral Synthesis
The compound serves as a precursor in synthesizing enantiomerically pure pharmaceuticals. For example, its derivatives are pivotal in producing 5-HT₆ receptor antagonists for neurological disorders .
Material Science
Its sulfonamide group enables integration into polymers with enhanced thermal stability, useful in coatings and adhesives .
Comparative Analysis with Structural Analogs
Key Observations:
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